molecular formula C10H9BrO3 B029352 Methyl 4-(2-bromoacetyl)benzoate CAS No. 56893-25-5

Methyl 4-(2-bromoacetyl)benzoate

Cat. No. B029352
Key on ui cas rn: 56893-25-5
M. Wt: 257.08 g/mol
InChI Key: CHEPDPSMYKFNAN-UHFFFAOYSA-N
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Patent
US06525042B1

Procedure details

At room temperature, methyl 4-bromoacetylbenzoate (1.00 g) and thiourea (296 mg) were dissolved in isopropanol (100 ml), followed by heating under reflux for 15 minutes. Under stirring at the same temperature, anhydrous sodium carbonate (206 mg) was added to the reaction mixture. The resulting mixture was heated under reflux for 20 minutes. After completion of the reaction, water (50 ml) was added under ice cooling and the solid so precipitated was collected by filtration. The solid was dissolved in water and dichloromethane. The organic layer so separated was dried over anhydrous sodium sulfate. The solvent was then distilled off. The pale yellow solid so precipitated was washed with ether, whereby the title compound (634 mg, 70%) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17].C(=O)([O-])[O-].[Na+].[Na+].O>C(O)(C)C>[NH2:18][C:16]1[S:17][CH:2]=[C:3]([C:5]2[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=2)[N:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
296 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was added under ice cooling
CUSTOM
Type
CUSTOM
Details
the solid so precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
CUSTOM
Type
CUSTOM
Details
The organic layer so separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The pale yellow solid so precipitated
WASH
Type
WASH
Details
was washed with ether, whereby the title compound (634 mg, 70%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(N1)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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